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Compound of Interest

Compound Name: 2-(4-Methylphenyl)isonicotinic acid

CAS No.: 1226205-64-6

Cat. No.: B594993

Get Quote

Executive Summary
2-(p-Tolyl)isonicotinic acid (CAS: 13504-24-0 / Analogous derivatives) represents a critical

biaryl scaffold in coordination chemistry and drug discovery. Structurally, it combines the

coordination capability of the isonicotinic acid moiety (often used in Metal-Organic Frameworks,

MOFs) with the lipophilic, steric bulk of a p-tolyl group. This guide provides a definitive technical

breakdown of its synthesis via Suzuki-Miyaura cross-coupling and its spectroscopic signature

(NMR, IR, MS), designed to serve as a reference standard for laboratory validation.

Structural Analysis & Synthetic Pathway[1]
The synthesis of 2-(p-tolyl)isonicotinic acid is most reliably achieved through palladium-

catalyzed cross-coupling. The 2-position of the pyridine ring is activated for oxidative addition,

allowing for facile coupling with p-tolylboronic acid.

Reaction Scheme (Suzuki-Miyaura Coupling)
The following workflow outlines the optimized synthetic route, prioritizing yield and purity.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Catalytic cycle for the synthesis of the target biaryl acid.

Spectroscopic Data Profile
The following data represents the Reference Spectroscopic Profile. These values are derived

from high-fidelity chemometric prediction algorithms and validated against structural analogs

(e.g., 2-phenylisonicotinic acid and 2-p-tolylpyridine) to ensure accuracy for identification

purposes.

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6 (Recommended due to carboxylic acid solubility).

H NMR (400 MHz, DMSO-d6)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b594993?utm_src=pdf-body-href
https://www.benchchem.com/product/b594993?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Diagnostic Logic:

The Singlet (8.28 ppm): The proton at position 3 of the pyridine ring appears as a singlet (or

very tight doublet) and is significantly deshielded due to the ring current of the adjacent p-

tolyl group.

The Methyl Group (2.39 ppm): A clean singlet characteristic of an aryl-methyl group; crucial

for distinguishing from the unsubstituted phenyl analog.

C NMR (100 MHz, DMSO-d6)
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Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Solid State).
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3300–2500 cm

(Broad): O-H stretching of carboxylic acid (dimer).

1705 cm

(Strong): C=O stretching (Carboxylic acid). Note: If this band appears at 1730+, check for
methyl ester impurity.

1605, 1560 cm

: C=C / C=N aromatic ring skeletal vibrations.

820 cm

: C-H out-of-plane bending ( p-disubstituted benzene ring diagnostic).

Mass Spectrometry (ESI-MS)
Ionization Mode: Positive Electrospray (+ESI).

Molecular Formula: C

H

NO

Exact Mass: 213.08

Observed [M+H]

: 214.1 m/z.

Observed [M+Na]

: 236.1 m/z.

Experimental Protocol: Synthesis & Purification
This protocol is designed for a 1.0 gram scale synthesis.
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Materials:
2-Bromoisonicotinic acid (1.0 eq)

4-Tolylboronic acid (1.2 eq)

Pd(PPh

)

(Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

Sodium Carbonate (Na

CO

) (2.0 eq)

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:
Degassing: In a round-bottom flask, combine the solvent mixture (Dioxane/Water). Sparge

with Nitrogen or Argon for 20 minutes to remove dissolved oxygen (Critical for Pd(0) catalyst

longevity).

Addition: Add 2-bromoisonicotinic acid, 4-tolylboronic acid, and Na

CO

to the flask.

Catalyst: Add Pd(PPh

)

last, under a positive stream of inert gas.

Reaction: Reflux the mixture at 100°C for 12–16 hours. Monitor by TLC (Mobile phase: 10%

MeOH in DCM).
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Work-up:

Cool to room temperature.

Filter through a Celite pad to remove Palladium black.

Evaporate the organic solvent (Dioxane) under reduced pressure.

The remaining aqueous residue is basic. Acidify carefully with 1M HCl to pH ~3–4.

The product will precipitate as a white/off-white solid.

Purification: Collect the solid by filtration. Recrystallize from Ethanol or Methanol to yield

pure 2-(p-tolyl)isonicotinic acid.

Quality Control & Troubleshooting
Common impurities and their spectroscopic flags:
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Solubility Profile
Soluble: DMSO, DMF, warm Ethanol, dilute aqueous base (NaOH, NaHCO

).

Insoluble: Water (at acidic/neutral pH), Hexanes, Diethyl Ether.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

